Ethyl 3-chloro-2-hydroxypropanoate
Overview
Description
Ethyl 3-chloro-2-hydroxypropanoate is an organic compound belonging to the class of alpha-hydroxy acids and derivatives. It is characterized by its molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . This compound is widely used in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-2-hydroxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl chloroacetate with sodium hydroxide, followed by the addition of hydrochloric acid to yield the desired product . The reaction conditions typically include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, such as pH and temperature, to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-2-hydroxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form this compound derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted esters.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
Ethyl 3-chloro-2-hydroxypropanoate is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-hydroxypropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Ethyl 2-hydroxypropanoate: Similar in structure but lacks the chlorine atom.
2-hydroxypropanoic acid:
Uniqueness: Ethyl 3-chloro-2-hydroxypropanoate is unique due to the presence of both hydroxyl and chloro groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
ethyl 3-chloro-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGLGKNUAYZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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